Hedyforrestin C

Description

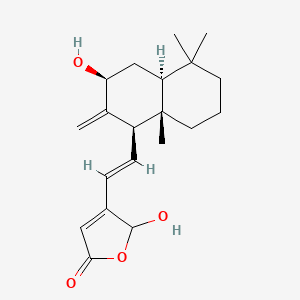

Hedyforrestin C is a labdane-type diterpene first isolated from Hedychium forrestii and later identified in other Hedychium species, including H. longipetalum and H. coronarium . Structurally, it belongs to the labdane family, characterized by a bicyclic carbon skeleton with a geminal dimethyl group at C-10 and a methyl group at C-2. Key functional groups in this compound include a hydroxyl group at C-7 and a lactone ring at C-15/C-16, which are critical for its bioactivity . Its molecular formula is C₂₀H₂₈O₄, and its stereochemistry has been confirmed via 2D-NMR and X-ray crystallography .

This compound exhibits anti-inflammatory and cytotoxic properties. It inhibits nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW 264.7 macrophages (IC₅₀ = 7.50 µg/mL) and demonstrates moderate cytotoxicity against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and HeLa (cervical carcinoma) (IC₅₀ = 7.29–14.83 µg/mL) .

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

3-[(E)-2-[(1R,3S,4aS,8aS)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C20H28O4/c1-12-14(7-6-13-10-17(22)24-18(13)23)20(4)9-5-8-19(2,3)16(20)11-15(12)21/h6-7,10,14-16,18,21,23H,1,5,8-9,11H2,2-4H3/b7-6+/t14-,15-,16-,18?,20+/m0/s1 |

InChI Key |

GHNHHZAECXQMOM-CJWWZTTKSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=CC(=O)OC3O)O)C)C |

Synonyms |

hedyforrestin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Labdane diterpenes from Hedychium species share structural motifs but differ in substituents, stereochemistry, and bioactivity. Below is a detailed comparison of Hedyforrestin C with structurally or functionally related compounds:

Structural Analogues

Key Structural-Activity Relationships (SAR):

- Lactone Ring : The presence of a lactone ring (e.g., in Villosin, this compound, Coronarin D) enhances cytotoxicity, as seen in Villosin's potent activity (IC₅₀ = 0.40 µM) .

- Hydroxyl Groups : A hydroxyl at C-7 (this compound) improves anti-inflammatory activity compared to Hedyforrestin B, which lacks this group .

- Carbonyl Groups : A C-6 carbonyl (Yunnancoronarin A) correlates with stronger cytotoxicity than this compound .

Functional Analogues

Key Findings:

- This compound shows lower cytotoxicity than Villosin but higher selectivity than ellipticine .

Q & A

Q. What experimental methods are recommended for identifying and characterizing Hedyforrestin C in plant extracts?

- Methodological Answer : Use a combination of chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation. Compare retention times and spectral data with published reference values to confirm identity. For purity assessment, employ high-resolution mass spectrometry (HRMS) and elemental analysis. Include negative controls (e.g., solvent blanks) to rule out contamination .

Q. How can researchers optimize cytotoxicity assays for evaluating this compound in vitro?

- Methodological Answer : Use the Sulforhodamine B (SRB) assay, as validated in KB cell lines for this compound (IC50 = 27.74 μM) . Standardize cell culture conditions (e.g., passage number, seeding density) and include positive controls (e.g., doxorubicin) for assay validation. Perform dose-response curves with triplicate technical replicates and statistical analysis (e.g., nonlinear regression for IC50 calculation) .

Q. What criteria should guide the selection of plant sources for isolating this compound?

- Methodological Answer : Prioritize species within the Zingiberaceae family, as this compound is a labdane diterpenoid commonly isolated from this taxon. Conduct phytochemical screening (e.g., Dragendorff’s test for alkaloids, Liebermann-Burchard test for terpenoids) to identify high-yield candidates. Cross-reference ethnobotanical databases to select species with documented cytotoxic activity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

- Methodological Answer : Perform a meta-analysis of published IC50 values, accounting for variables such as cell line specificity (e.g., KB vs. HeLa), assay protocols, and compound purity. Use statistical tools (e.g., ANOVA, effect size calculations) to identify outliers and assess heterogeneity. Replicate conflicting experiments under standardized conditions to isolate methodological discrepancies .

Q. What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?

- Methodological Answer : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cells. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing. For pathway analysis, use tools like KEGG or Gene Ontology. Combine with molecular docking studies to predict interactions with apoptosis-related proteins (e.g., Bcl-2, caspases) .

Q. How can structural modifications of this compound enhance its bioactivity while minimizing toxicity?

- Methodological Answer : Design derivatives targeting functional groups (e.g., hydroxyl, carbonyl) for semi-synthetic modification. Assess SAR (structure-activity relationship) using in silico tools (e.g., molecular dynamics simulations) and validate in vitro. Prioritize derivatives with improved selectivity indices (IC50 ratio between cancerous vs. normal cell lines) .

Q. What experimental frameworks are suitable for studying synergistic effects of this compound with other anticancer agents?

- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test this compound with standard chemotherapeutics (e.g., paclitaxel, cisplatin) at fixed molar ratios. Calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate findings in 3D tumor spheroid models to mimic in vivo conditions .

Data Reporting and Reproducibility

Q. What guidelines should be followed when reporting this compound research to ensure reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s standards:

- Provide full experimental details (extraction solvents, column chromatography parameters) in Supporting Information.

- For new compounds, include HRMS, NMR spectra, and crystallographic data (if available).

- Use standardized units for bioactivity data (e.g., μM for IC50) and disclose purity levels (≥95% by HPLC) .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

- Methodological Answer : Implement blinding in cytotoxicity assays and randomize sample processing order. Use independent replication by a second lab. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and avoid overinterpretation of preliminary data .

Literature and Collaboration

Q. What systematic review strategies are recommended for consolidating fragmented data on this compound?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use keywords (e.g., "this compound," "Zingiberaceae," "labdane diterpenoid") across databases (PubMed, SciFinder). Extract data into a matrix covering sources, bioactivity, and methodologies. Resolve discrepancies via consensus panels or expert consultation .

Q. How should researchers approach data-sharing requests for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.